molecular formula C15H15NO B1276517 4-Amino-4'-methoxystilbene CAS No. 7570-37-8

4-Amino-4'-methoxystilbene

Cat. No.: B1276517
CAS No.: 7570-37-8
M. Wt: 225.28 g/mol
InChI Key: FUKHOQPXEPBRFC-NSCUHMNNSA-N
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Description

4-Amino-4’-methoxystilbene is a synthetic compound belonging to the stilbene family. It is characterized by an ethylene bridge connecting two aromatic rings, with an amino group attached to one ring and a methoxy group attached to the other. This compound has garnered attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-4’-methoxystilbene can be synthesized through various methods, including:

    Aldol-type condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the stilbene derivative.

    Wittig-Horner reaction: This reaction involves the use of phosphonate-stabilized carbanions to form the carbon-carbon double bond in stilbenes.

    Heck reaction: This palladium-catalyzed coupling reaction between an aryl halide and an alkene forms the stilbene structure.

Industrial Production Methods: Industrial production of 4-Amino-4’-methoxystilbene typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4’-methoxystilbene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products:

Scientific Research Applications

4-Amino-4’-methoxystilbene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential anti-cancer properties, particularly its ability to inhibit telomerase, an enzyme crucial for maintaining telomere length in cells.

    Medicine: Research suggests that 4-Amino-4’-methoxystilbene may have therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the production of dyes, optical brighteners, and other industrial materials.

Mechanism of Action

The primary mechanism of action of 4-Amino-4’-methoxystilbene is believed to be its inhibition of telomerase, which prevents uncontrolled cell growth and promotes cancer cell death. The compound interacts with molecular targets and pathways involved in cell proliferation and survival, including the NF-κB, MAPK, and JAK/STAT pathways .

Comparison with Similar Compounds

    Resveratrol: A naturally occurring stilbene with antioxidant and anti-inflammatory properties.

    Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.

    Combretastatin: A stilbene derivative with potent anti-cancer properties.

Uniqueness: 4-Amino-4’-methoxystilbene is unique due to its specific functional groups (amino and methoxy) that confer distinct chemical reactivity and biological activity. Its ability to inhibit telomerase and modulate key signaling pathways sets it apart from other stilbene derivatives .

Properties

IUPAC Name

4-[(E)-2-(4-methoxyphenyl)ethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,16H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKHOQPXEPBRFC-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7570-37-8
Record name Benzenamine, 4-(2-(4-methoxyphenyl)ethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-4'-methoxystilbene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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